molecular formula C11H8ClNO2 B2356569 N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide CAS No. 195214-21-2

N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide

Cat. No. B2356569
CAS RN: 195214-21-2
M. Wt: 221.64
InChI Key: MEOPKNOHIKFEFO-JYRVWZFOSA-N
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Description

N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide, also known as CMF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CMF is a derivative of furan, a heterocyclic organic compound, and has a chlorophenyl group attached to it.

Scientific Research Applications

Stroke Treatment

Recent research highlights the potential of nitrones, including compounds similar to N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide, in treating stroke. These compounds show promising therapeutic applications due to their potent thrombolytic activity, free radicals scavenging power, non-toxicity, and ability to permeate the blood-brain barrier (Marco-Contelles, 2020).

Crystallography

Imidazole-imines, structurally similar to N-(4-chlorophenyl)-1-(furan-2-yl)methanimine, have been studied for their isomorphism, where the compounds crystallize in specific space groups and exhibit certain molecular twists and intermolecular interactions. This research aids in understanding the structural properties of these compounds (Skrzypiec et al., 2012).

Catalytic Oxidation

Copper(I)-Schiff base complexes, including those with structures resembling N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide, have been explored for selective oxidation of primary alcohols to aldehydes. The studies reveal how the ligand type influences the reaction rate and effectiveness, contributing to the development of more efficient catalytic processes (Al-Hunaiti et al., 2022).

β-Lactams Synthesis

Functionalized β-lactams have been synthesized using compounds structurally related to N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide. The research focuses on the synthesis process and the resulting stability and properties of the β-lactams, which are significant in pharmaceutical applications (Valiullina et al., 2016).

Anti-inflammatory and Antibacterial Agents

Novel derivatives of pyrazoline and methanone, closely related to N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide, have been synthesized and tested for their anti-inflammatory and antibacterial properties. These studies contribute to the development of new therapeutic agents (Ravula et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-9-3-5-10(6-4-9)13(14)8-11-2-1-7-15-11/h1-8H/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOPKNOHIKFEFO-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=[N+](/C2=CC=C(C=C2)Cl)\[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323990
Record name N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide

CAS RN

195214-21-2
Record name N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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